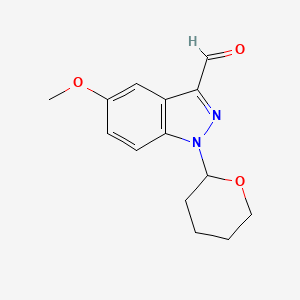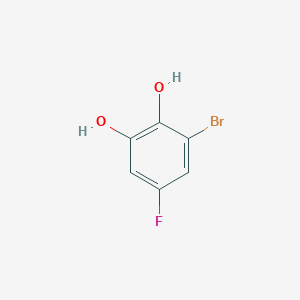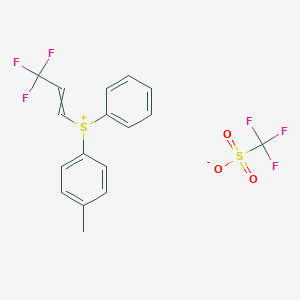
5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the indazole core is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
Reduction: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Industry:
Materials Science: Explored for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cancer progression. Further research is needed to elucidate its precise molecular targets and mechanisms.
Comparación Con Compuestos Similares
Indazole-3-carbaldehyde: Lacks the methoxy and tetrahydropyran groups, making it less versatile in certain applications.
5-Methoxyindazole-3-carbaldehyde: Lacks the tetrahydropyran group, which may affect its biological activity and chemical reactivity.
1-Tetrahydropyran-2-YL-indazole-3-carbaldehyde: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and tetrahydropyran groups, which can enhance its chemical reactivity and biological activity. These functional groups may also improve its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
5-methoxy-1-(oxan-2-yl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-5-6-13-11(8-10)12(9-17)15-16(13)14-4-2-3-7-19-14/h5-6,8-9,14H,2-4,7H2,1H3 |
Clave InChI |
QHPPZWYAJJYNGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(N=C2C=O)C3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)

![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)


![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)

![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)



![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)


